1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose-1,6-13C2
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Overview
Description
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate is a complex organic compound with a specific stereochemistry It is characterized by multiple acetoxy groups attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate typically involves the acetylation of a precursor molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups on the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the corresponding tetrahydropyran-2-yl alcohol, while oxidation can produce carboxylic acids.
Scientific Research Applications
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate exerts its effects involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate can be compared with other acetylated tetrahydropyran derivatives:
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-(2-azidoethoxy)ethoxy)oxan-2-yl]methyl acetate: Similar structure but with different substituents, leading to distinct chemical properties.
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl 9-methyldecanoate: Differing in the number and type of functional groups, affecting its reactivity and applications.
The uniqueness of (2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-ylmethyl acetate lies in its specific stereochemistry and the presence of multiple acetoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy(613C)oxan-2-yl](113C)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i6+1,16+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-KGEKMHKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][C@@H]1[C@H]([C@@H]([C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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